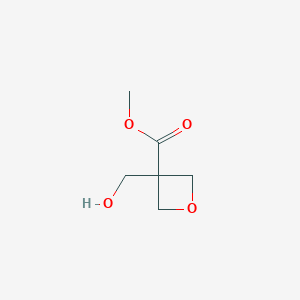
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is a chemical compound with the CAS Number: 1780733-73-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is methyl 3-(hydroxymethyl)-3-oxetanecarboxylate . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of “Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” involves several key steps including a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage . Although this compound is marketed by a small number of specialty chemical companies, this work represents the first published preparation of this vital building block .Molecular Structure Analysis
The InChI code for “Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is 1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is a liquid with a molecular weight of 146.14 . The density of a related compound, methyl oxetane-3-carboxylate, is predicted to be 1.165±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Bridged Carboxylic Ortho Esters
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, through acylation and rearrangement processes, contributes to the synthesis of ortho esters of the 2,6,7-trioxabicyclo[2.2.2]octane series, showcasing its role in creating complex ester structures used in various synthetic applications (E. J. Corey & Natarajan Raju, 1983).
Development of Polymer Materials
The compound's utility extends into the preparation of polymeric materials, as evidenced by research into the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane leading to branched polyethers. This indicates its potential in creating materials with specific structural and functional properties (M. Bednarek, P. Kubisa, & S. Penczek, 2001).
Exploration in Bioisosterism
Investigations into oxetan-3-ol and its derivatives, including Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, have highlighted their potential as bioisosteres for the carboxylic acid functional group. This research underpins the compound's relevance in drug design and development, offering alternative molecular scaffolds that could enhance drug properties (P. Lassalas et al., 2017).
Advances in Chemical Synthesis Techniques
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate serves as a critical intermediate in the synthesis of complex molecules, including azidomethyl-oxetanes, showcasing its versatility and importance in the field of energetic materials and novel synthetic methodologies (Gan Xiao-xian, 2005).
Enabling Novel Photocrosslinkable Materials
The compound's derivatives have been instrumental in developing photocrosslinkable polydimethylsiloxanes, demonstrating its utility in creating advanced materials with potential applications in coatings, adhesives, and biomedical devices (Laurence Lecamp et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(hydroxymethyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLVZSKUIUNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
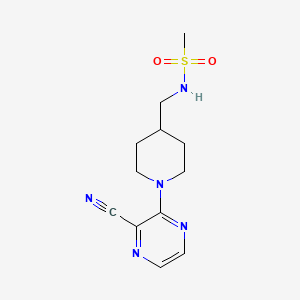
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)
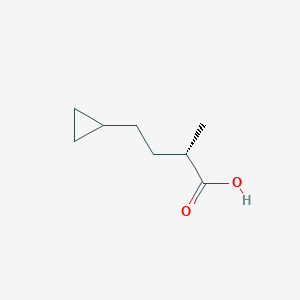
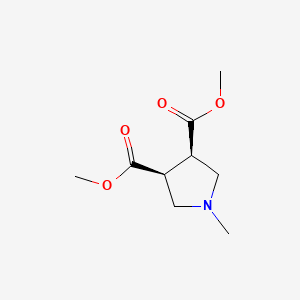
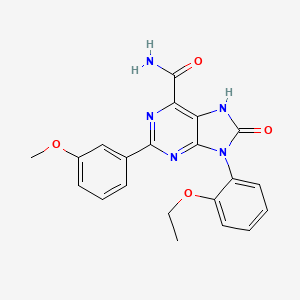
![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)
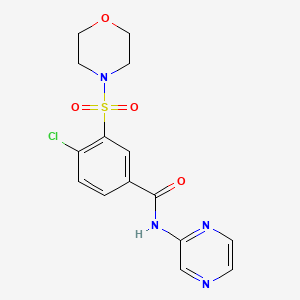
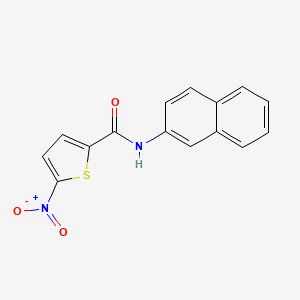
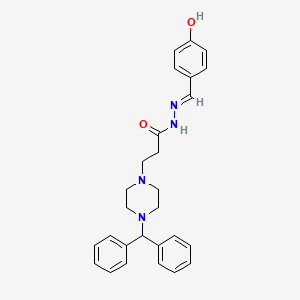
![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
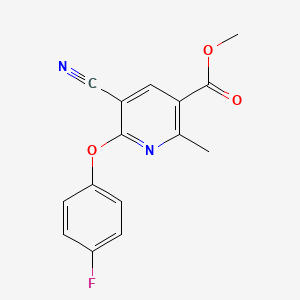
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)